10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide
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Overview
Description
10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its indoloquinoline core, which is a fused ring system combining indole and quinoline moieties. The presence of a methoxy group and an oxide functional group further distinguishes this compound, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from an anthranilic acid derivative, the compound can be synthesized through a series of reactions involving condensation, cyclization, and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which 10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 10-Methoxy-10H-indolo(3,2-b)quinoline 5-oxide
- 10-Methoxy-5-oxidoindolo(3,2-b)quinolin-5-ium
- 8-Methoxy-2,5-dimethyl-5H-indolo(2,3-b)quinoline
Uniqueness
10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide stands out due to its specific substitution pattern and the presence of an oxide functional group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
80271-02-9 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
10-methoxy-5-oxidoindolo[3,2-b]quinolin-5-ium |
InChI |
InChI=1S/C16H12N2O2/c1-20-18-14-9-5-3-7-12(14)16-15(18)10-11-6-2-4-8-13(11)17(16)19/h2-10H,1H3 |
InChI Key |
NRHVXGMPQMDBOV-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=CC=CC=C2C3=[N+](C4=CC=CC=C4C=C31)[O-] |
Origin of Product |
United States |
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